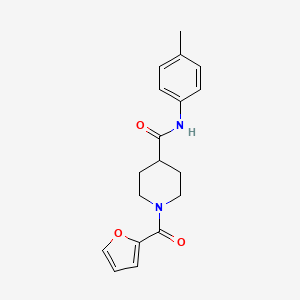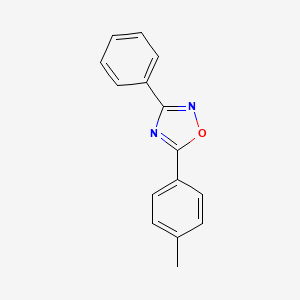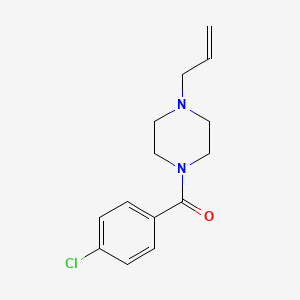
1-(2-furoyl)-N-(4-methylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furoyl)-N-(4-methylphenyl)piperidine-4-carboxamide, also known as FMP, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in pharmacology and medicinal chemistry. FMP belongs to the class of piperidine derivatives and has a unique chemical structure that makes it an attractive target for drug discovery and development.
Mecanismo De Acción
1-(2-furoyl)-N-(4-methylphenyl)piperidine-4-carboxamide exerts its pharmacological effects by binding to the mu-opioid receptor and activating downstream signaling pathways. This activation leads to the inhibition of neurotransmitter release and the reduction of pain signals in the central nervous system.
Biochemical and Physiological Effects:
In addition to its analgesic effects, this compound has also been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions such as arthritis. This compound has also been shown to have antitumor activity in vitro, suggesting that it may have potential applications in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-furoyl)-N-(4-methylphenyl)piperidine-4-carboxamide is its high affinity for the mu-opioid receptor, which makes it a valuable tool for studying the receptor and its downstream signaling pathways. However, this compound is a synthetic compound and may not accurately reflect the effects of endogenous opioids in the body. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Direcciones Futuras
There are several potential future directions for research on 1-(2-furoyl)-N-(4-methylphenyl)piperidine-4-carboxamide. One area of interest is the development of new pain medications based on this compound and other piperidine derivatives. Another area of interest is the investigation of this compound's anti-inflammatory and antitumor properties, which may have applications in the treatment of a variety of diseases. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, which may pave the way for its use in clinical settings.
Métodos De Síntesis
The synthesis of 1-(2-furoyl)-N-(4-methylphenyl)piperidine-4-carboxamide can be achieved through a multi-step process involving the reaction of 4-methylbenzoyl chloride with 2-furoyl chloride in the presence of triethylamine to form the intermediate 1-(2-furoyl)-4-methylbenzoyl chloride. This intermediate is then reacted with piperidine in the presence of a base to yield the final product, this compound.
Aplicaciones Científicas De Investigación
1-(2-furoyl)-N-(4-methylphenyl)piperidine-4-carboxamide has been extensively studied for its potential applications in the field of pharmacology. It has been shown to have a high affinity for the mu-opioid receptor, which is a target for many pain medications. This compound has also been shown to have analgesic effects in animal models, making it a promising candidate for the development of new pain medications.
Propiedades
IUPAC Name |
1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-4-6-15(7-5-13)19-17(21)14-8-10-20(11-9-14)18(22)16-3-2-12-23-16/h2-7,12,14H,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBYEILPQXOFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725886 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B5327972.png)

![4-(5-methylpyridin-2-yl)-1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidin-4-ol](/img/structure/B5327982.png)
![1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5327992.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-1-methyl-1H-imidazole-5-carboxamide](/img/structure/B5328002.png)
![N,N-diethyl-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5328005.png)
![8-[(6-methyl-2-pyridinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5328016.png)
![4-benzyl-3-ethyl-1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5328026.png)
![1-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5328034.png)

![2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B5328055.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5328069.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5328076.png)